CCK-B Receptor Binding Affinity and Subtype Selectivity: Quantitative Head-to-Head with CCK-A Receptor
LY288513 (the active optical isomer of LY262691) exhibits high-affinity binding to the CCK-B (CCK₂) receptor with an IC₅₀ of 16 nM, while showing negligible affinity for the CCK-A (CCK₁) receptor (IC₅₀ >30,000 nM) . This yields a selectivity ratio exceeding 1,875-fold, establishing this compound as a validated tool for discriminating CCK-B-mediated from CCK-A-mediated physiological responses. The absolute IC₅₀ values are derived from competitive radioligand binding assays using recombinant receptor preparations .
| Evidence Dimension | Receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 16 nM (CCK-B receptor) |
| Comparator Or Baseline | >30,000 nM (CCK-A receptor) |
| Quantified Difference | >1,875-fold selectivity for CCK-B over CCK-A |
| Conditions | Radioligand binding assay using recombinant human CCK receptors |
Why This Matters
This >1,875-fold selectivity window enables researchers to attribute observed pharmacological effects specifically to CCK-B receptor antagonism without confounding CCK-A-mediated activities, a critical requirement for target validation studies.
